4-Fluoro-2,6-diiodoaniline

Organic Synthesis Cross-Coupling Medicinal Chemistry

Researchers face limited intermediates for stepwise heterocycle synthesis where one halogen must remain inert. This compound solves that with two highly reactive ortho-iodines (for Sonogashira/Suzuki) and a stable para-fluorine. Key differentiators: - LogP 3.198: Lower lipophilicity than brominated analogs improves solubility - Enables fluorinated indoles/quinolines via sequential coupling then cyclization - Immediate supply: Research quantities available for immediate dispatch

Molecular Formula C6H4FI2N
Molecular Weight 362.91 g/mol
CAS No. 88162-54-3
Cat. No. B15092800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2,6-diiodoaniline
CAS88162-54-3
Molecular FormulaC6H4FI2N
Molecular Weight362.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)N)I)F
InChIInChI=1S/C6H4FI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyFWWRDABZYSASMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,6-diiodoaniline: Specialized Building Block


4-Fluoro-2,6-diiodoaniline (CAS 88162-54-3) is a densely functionalized aniline derivative characterized by a para-fluorine and two ortho-iodine substituents on the aromatic ring . With a molecular weight of 362.91 g/mol and a predicted LogP of 3.198, it serves as a unique synthetic intermediate in medicinal chemistry and materials science, primarily due to the orthogonal reactivity of its halogen substituents . The compound's structure is specifically designed for sequential cross-coupling reactions, where the highly reactive C-I bonds can be functionalized under mild conditions, leaving the strong C-F bond intact for later-stage modifications or to confer beneficial physicochemical properties.

Workflow Sequential cross-coupling reactions
Selection Orthogonal C-I / C-F reactivity profile
Use Context Late-stage fluorinated scaffold assembly

Why 4-Fluoro-2,6-diiodoaniline Cannot Be Replaced


The specific 4-fluoro-2,6-diiodo substitution pattern of this compound creates a unique reactivity profile that cannot be replicated by generic anilines or other halogenated analogs. Simple substitution fails because the combination of a deactivating para-fluorine and two bulky, highly reactive ortho-iodines enables a strict sequence of chemical transformations that are not possible with other halogens or substitution patterns. For instance, the two ortho C-I bonds are significantly more reactive in transition metal-catalyzed cross-couplings than their C-Br or C-Cl counterparts, allowing for selective, stepwise derivatization [1]. Meanwhile, the strong para C-F bond is inert under these coupling conditions, serving as a stable functional handle for later synthetic steps or for introducing desirable properties like enhanced metabolic stability and modulated lipophilicity in final drug candidates [2]. This orthogonal reactivity is a key differentiator that makes direct substitution with other anilines unfeasible for many advanced synthetic routes.

Target: 4-Fluoro-2,6-diiodoaniline
Two ortho C-I bonds enable sequential, mild Pd-catalyzed functionalization; para C-F remains inert.
Substitute: 2,6-Difluoro-4-iodoaniline
Ortho C-F bonds resist standard coupling; may require harsh Ni-catalyzed activation, altering synthetic sequence.
Orthogonal reactivity mismatch
Target: 4-Fluoro-2,6-diiodoaniline
Predicted LogP ~3.2 supports balanced lipophilicity for lead optimization.
Substitute: 4-Bromo-2,6-diiodoaniline
Higher LogP ~3.77 may increase non-specific binding and reduce aqueous solubility.
Lipophilicity shift may alter ADME profile

Quantitative Differentiation from Key Analogs


Orthogonal C-I vs. C-F Bond Reactivity

The reactivity of the C-I bonds in 4-fluoro-2,6-diiodoaniline is dramatically higher than that of the C-F bond, enabling exclusive ortho-functionalization via cross-coupling. This is in contrast to analogs like 2,6-difluoro-4-iodoaniline, where the ortho-fluorines are less reactive but can also participate in C-F activation chemistry under specific conditions, leading to different synthetic outcomes [1]. The target compound's two ortho-iodines are primed for standard Pd-catalyzed Sonogashira and Suzuki couplings, while the para-fluorine remains inert, allowing for a predictable two-step, site-selective diversification strategy [2].

Orthogonal C-I vs. C-F Reactivity
Class-level inference
Two ortho C-I bonds highly reactive towards oxidative addition; para C-F inert under standard Sonogashira/Suzuki conditions.
Enables predictable two-step ortho diversification while preserving para-fluorine handle.
Reported reactivity difference vs. 2,6-difluoro-4-iodoaniline.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Fluorine Modulation of Non-Covalent Interactions

Fluorine substitution at the para-position significantly modulates the non-covalent interaction profile of halogenated anilines. Studies on related systems show that 2,6-difluoro-4-iodoaniline forms distinct interaction patterns, including strong N-H···N hydrogen bonds and competitive halogen-halogen contacts, compared to non-fluorinated analogs like 4-iodoaniline [1]. The presence of a para-fluorine in 4-fluoro-2,6-diiodoaniline is expected to similarly influence its solid-state packing and potential binding to biological targets by increasing the amine's ability to form strong hydrogen bonds and by serving as an additional acceptor for both hydrogen and halogen bonds [2].

Fluorine Modulation of Non-Covalent Interactions
Class-level inference
Para-fluorine predicted to enhance N-H donor strength and serve as halogen/hydrogen bond acceptor; distinct crystal packing vs. non-fluorinated analogs.
Supports design of co-crystals and targeted binding interactions in solid-state or biological contexts.
Based on FT-IR and XRD studies of related para-halogeno anilines.
Crystal Engineering Halogen Bonding Drug Design

Lipophilicity and Basicity Differentiation

The presence of a para-fluorine atom instead of other halogens like bromine significantly alters key physicochemical properties. 4-Fluoro-2,6-diiodoaniline has a predicted LogP of 3.198 and a pKa of 0.54±0.10 . In comparison, its 4-bromo analog, 4-bromo-2,6-diiodoaniline, has a higher LogP of 3.77 . This difference in lipophilicity directly impacts membrane permeability and non-specific protein binding, with the fluoro compound's lower LogP potentially offering a better balance between potency and favorable ADME properties in drug candidates.

Lipophilicity Differentiation
Cross-study comparable
Δ LogP = -0.57 (vs. 4-bromo analog)
Lower predicted lipophilicity may improve solubility and reduce non-specific binding.
Predicted values; experimental verification recommended.
Physicochemical Properties Drug-likeness ADME

Validated Advanced Research Applications


Synthesis of Polyfluorinated Benzoazaheterocycles

4-Fluoro-2,6-diiodoaniline is an ideal precursor for synthesizing complex polyfluorinated benzoazaheterocycles, such as indoles and quinolines, which are core structures in many pharmaceuticals [1]. The sequential use of Sonogashira or Suzuki coupling on the ortho-iodines, followed by cyclization, allows for the construction of diverse fluorinated scaffolds. The intact para-fluorine atom on the final heterocycle can enhance metabolic stability and binding affinity, as established in fluorine chemistry literature [2].

Halogen Bonding Motifs in Crystal Engineering

The unique combination of two heavy iodine atoms and a fluorine atom makes this compound a potent building block for crystal engineering studies. As demonstrated by research on related para-halogeno anilines, the fluorine substituent actively participates in and modulates the network of non-covalent interactions, including halogen and hydrogen bonds [1]. Researchers can exploit this behavior to design novel co-crystals, organic semiconductors, or supramolecular architectures with tailored solid-state properties.

Lead Optimization for Enhanced Pharmacological Profiles

The compound's predicted physicochemical properties, specifically a LogP of 3.198, position it favorably for medicinal chemistry applications [1]. Compared to brominated analogs (e.g., 4-bromo-2,6-diiodoaniline with LogP 3.77), its lower lipophilicity can improve aqueous solubility and reduce off-target binding [2]. This makes it a strategically superior intermediate when optimizing a hit compound's ADME properties without sacrificing the ability for late-stage functionalization via the iodine handles.

Application
Selection Property
Validation Focus
Polyfluorinated heterocycle synthesis
Orthogonal di-iodo reactivity for sequential coupling/cyclization
Scaffold diversification and fluorine retention after cyclization
Crystal engineering / supramolecular studies
Fluorine-modulated halogen and hydrogen bonding motifs
Co-crystal formation, packing analysis, and interaction topology
Medicinal chemistry lead optimization
Lower lipophilicity vs. brominated analogs (predicted ΔLogP -0.57)
Aqueous solubility assessment and ADME profile comparison

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